4-Chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-1,3,5-triazin-2-amine
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Overview
Description
4-Chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-1,3,5-triazin-2-amine typically involves the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Halogenation: Introduction of chlorine and fluorine atoms.
Methoxylation: Introduction of a methoxy group.
Triazine Formation: Formation of the triazine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Acts as an inhibitor for specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry
Agriculture: Used in the formulation of herbicides and pesticides.
Dyes and Pigments: Used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,3,5-triazin-2-amine: Lacks the substituted phenyl group.
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-1,3,5-triazin-2-amine: Lacks the chlorine atom.
4-Chloro-N-(4-fluoro-2-methoxyphenyl)-1,3,5-triazin-2-amine: Lacks the nitro group.
Uniqueness
4-Chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, may enhance its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H7ClFN5O3 |
---|---|
Molecular Weight |
299.64 g/mol |
IUPAC Name |
4-chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H7ClFN5O3/c1-20-8-2-5(12)7(17(18)19)3-6(8)15-10-14-4-13-9(11)16-10/h2-4H,1H3,(H,13,14,15,16) |
InChI Key |
KUFUOHXMYRGIPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NC(=NC=N2)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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